molecular formula C24H19ClN2O4 B2698841 (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327176-07-7

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2698841
CAS RN: 1327176-07-7
M. Wt: 434.88
InChI Key: VAFDUNOEYOQXEE-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as CDC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CDC belongs to the class of chromene derivatives and is known to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities.

Mechanism Of Action

The exact mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is also known to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have reported that (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide can reduce inflammation, inhibit tumor growth, and protect against oxidative stress. Additionally, (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has been shown to improve glucose metabolism and prevent cognitive decline in animal models.

Advantages And Limitations For Lab Experiments

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is not readily available commercially and may be expensive to produce in large quantities. Additionally, more research is needed to fully understand the safety and efficacy of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide in humans.

Future Directions

There are several future directions for the study of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide. One potential area of research is the development of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide-based therapies for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide and its potential side effects. Finally, the synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide analogs may lead to the discovery of even more potent and selective compounds for therapeutic use.

Synthesis Methods

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and ethanol to yield the intermediate product, which is then reacted with 2H-chromene-3-carboxylic acid in the presence of triethylamine and acetic anhydride to produce (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported its anti-inflammatory, anti-tumor, and anti-oxidant activities. (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-29-21-12-11-18(14-22(21)30-2)27-24-19(13-15-5-3-4-6-20(15)31-24)23(28)26-17-9-7-16(25)8-10-17/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFDUNOEYOQXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

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